2-Bromo-n,n-diethylacetamide

Overview

Description

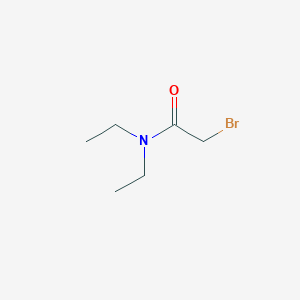

2-Bromo-N,N-diethylacetamide (CAS: 2430-01-5, molecular formula: C₆H₁₂BrNO) is a brominated acetamide derivative with a molecular weight of 195.07 g/mol. It features a bromine atom at the α-position of the acetamide backbone and two ethyl groups attached to the nitrogen atom. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure enables reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules. Safety data indicate it is classified under Hazard Class 8 (corrosive) with hazard codes H314 (causes severe skin burns) and H318 (causes serious eye damage) .

Preparation Methods

General Synthetic Approach

The synthesis of 2-Bromo-N,N-diethylacetamide typically involves the bromination of N,N-diethylacetamide or the amidation of 2-bromoacetic acid derivatives. The key challenge is selective bromination at the alpha position of the acetamide moiety without over-bromination or degradation of the amide functionality.

Preparation Methods

Direct Bromination of N,N-diethylacetamide

Reagents and Conditions : Bromination is commonly performed using bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as dichloromethane or acetonitrile. The reaction is typically catalyzed by light or a radical initiator to promote alpha-bromination.

Procedure : N,N-diethylacetamide is dissolved in the solvent, cooled if necessary, and bromine or NBS is added dropwise under stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Workup : Upon completion, the reaction mixture is washed with aqueous sodium bisulfite to quench excess bromine, followed by extraction and drying over anhydrous sodium sulfate. The product is purified by distillation or recrystallization.

Yields and Purity : Yields typically range from 60% to 85%, depending on reaction conditions and purification methods.

Halogenation via 2-Bromoacetic Acid Derivatives

Alternative Route : 2-Bromoacetic acid or its esters can be converted into 2-bromoacetamide derivatives by reaction with diethylamine under amide-forming conditions.

Procedure : 2-Bromoacetic acid is activated using coupling agents (e.g., thionyl chloride to form acid chloride) and then reacted with diethylamine to yield this compound.

Advantages : This method allows better control over substitution and avoids direct bromination of the amide, which can lead to side reactions.

Yields : This approach can achieve yields above 80% with high purity.

Relevant Literature Example

Although specific literature on this compound is limited, analogous compounds such as 2-bromo-N,N-dimethylacetamide have been synthesized using similar bromination techniques. For instance, bromination of N,N-dimethylacetamide with NBS under controlled conditions yields the corresponding 2-bromo derivative with good selectivity.

Reaction Parameters and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Brominating agent | Bromine, N-bromosuccinimide (NBS) | NBS preferred for milder, selective bromination |

| Solvent | Dichloromethane, acetonitrile, or DMF | Solvent choice affects reaction rate and selectivity |

| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |

| Reaction time | 1 to 4 hours | Monitored by TLC or NMR |

| Workup | Aqueous sodium bisulfite wash, extraction, drying | Removes excess bromine and by-products |

| Purification | Distillation, recrystallization | Ensures high purity product |

Analytical and Research Findings

Selectivity : Controlled bromination at the alpha position of the amide is critical to avoid polybromination or degradation. Use of NBS and low temperature favors monobromination.

Stability : this compound is stable under standard storage conditions but sensitive to strong bases and nucleophiles, which can displace the bromine.

Scale-up : The bromination reaction is scalable with appropriate control of exothermicity and mixing.

Yield Optimization : Use of radical inhibitors or slow addition of brominating agent improves yield and reduces by-products.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Bromination | N,N-diethylacetamide | NBS or Br2, solvent, 0-25°C | 60-85 | Simple, direct | Possible side reactions |

| Amidation of 2-Bromoacid | 2-Bromoacetic acid + diethylamine | Acid chloride formation, amine coupling | >80 | High selectivity, purity | Multi-step, requires acid chloride |

| Literature Analogues | N,N-dimethylacetamide | NBS, mild conditions | 70-80 | Well-studied, reproducible | May require optimization |

Additional Notes

No direct detailed synthetic procedures for this compound were found in major patent or journal databases; however, methods for closely related compounds and general alpha-bromination of amides provide a reliable foundation.

Careful control of reaction conditions is essential to maximize yield and purity.

The compound can serve as a key intermediate for further functionalization in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n,n-diethylacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R), leading to the formation of substituted amides.

Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH2) are commonly used under basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted amides, such as n,n-diethylacetamide derivatives.

Reduction: Alcohols, specifically 2-bromo-n,n-diethyl ethanol.

Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

Organic Synthesis

2-Bromo-N,N-diethylacetamide serves as a crucial reagent in organic synthesis, particularly for preparing various amide derivatives. Its bromine atom facilitates nucleophilic substitution reactions, making it a versatile building block in the synthesis of more complex molecules.

| Application | Description |

|---|---|

| Amide Derivatives | Used to synthesize novel amides through nucleophilic substitution reactions. |

| Specialty Chemicals | Acts as an intermediate in the production of specialty chemicals. |

Research has indicated that this compound possesses potential biological activities, particularly anti-inflammatory properties. Studies have explored its effects on various biological systems, suggesting possible therapeutic applications.

-

Case Study 1: In Vivo Efficacy

An animal model study demonstrated that administration of this compound significantly reduced joint swelling and pain in arthritis models. The optimal dose was found to be 10 mg/kg body weight, indicating its potential as an anti-inflammatory agent. -

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study on cancer cell lines revealed selective cytotoxic effects against certain cancer types, suggesting its potential role in targeted cancer therapy.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as an intermediate in drug synthesis. Its ability to participate in various chemical reactions allows for the development of new pharmaceutical agents.

| Research Focus | Findings |

|---|---|

| Drug Development | Explored as an intermediate for synthesizing pharmaceuticals with therapeutic effects. |

Mechanism of Action

The mechanism of action of 2-Bromo-n,n-diethylacetamide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to different products depending on the reaction conditions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its amide functional group .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Brominated Acetamides

Key Observations :

- Bromine substitution increases molecular weight and reactivity compared to non-brominated analogs (e.g., N,N-diethylacetamide).

- Larger alkyl groups (e.g., dibutyl vs. diethyl) reduce density due to increased steric bulk .

Key Observations :

- This compound exhibits moderate yields (~44%) in cross-coupling reactions, likely due to steric hindrance from ethyl groups .

- The dimethyl analog achieves higher yields (93–98%) owing to simpler steric and electronic profiles .

Table 3: Hazard Classification

Biological Activity

2-Bromo-N,N-diethylacetamide is a chemical compound with the molecular formula C6H12BrNO. It has garnered attention in biological and medicinal chemistry due to its potential therapeutic properties, particularly its anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through the bromination of N,N-diethylacetamide using bromine (Br2) in solvents like dichloromethane or carbon tetrachloride. The reaction typically occurs under mild conditions, allowing for high yields of the desired product.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated its effectiveness in reducing inflammation markers in various assays, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 1: Summary of Anti-Inflammatory Activity

| Study Reference | Assay Type | Result | |

|---|---|---|---|

| In vitro cytokine assay | Reduced TNF-α production | Suggests anti-inflammatory potential | |

| Animal model (rats) | Decreased paw edema | Supports use in inflammatory conditions |

The mechanism underlying the anti-inflammatory effects of this compound is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition may occur through the modulation of signaling pathways related to inflammation, including NF-kB and MAPK pathways .

Case Study 1: In Vivo Efficacy

A study involving an animal model of arthritis showed that administration of this compound significantly reduced joint swelling and pain compared to a control group. The compound was administered at varying doses, with optimal results observed at a dose of 10 mg/kg body weight .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that while the compound exhibited some cytotoxicity, it was selective for certain cancer types, suggesting a potential role in targeted cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amide | Anti-inflammatory, cytotoxic |

| 2-Bromo-N,N-dimethylacetamide | Amide | Moderate anti-inflammatory |

| 2-Chloro-N,N-diethylacetamide | Amide | Lower anti-inflammatory effect |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-N,N-diethylacetamide in a laboratory setting?

- Methodology :

- Bromination of N,N-Diethylacetamide : React N,N-diethylacetamide with bromine (Br₂) in a polar solvent (e.g., chloroform or dichloromethane) under controlled temperature (0–5°C) to minimize side reactions. Use a catalytic base like potassium hydroxide (KOH) to enhance bromine activation .

- Purification : Post-reaction, neutralize excess bromine with sodium thiosulfate, followed by solvent removal via rotary evaporation. Purify via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Techniques :

- Rotational Spectroscopy : Resolves conformational isomers by analyzing rotational constants and quadrupole coupling effects (e.g., microwave spectroscopy) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding). ²D NOESY can reveal spatial proximity of ethyl groups .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

- X-Ray Crystallography : Provides definitive bond lengths and angles for crystalline samples .

Q. What safety precautions are essential when handling this compound in experimental settings?

- Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste handlers. Neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing brominated acetamide derivatives?

- Analysis Framework :

- Variable Optimization : Systematically test reaction parameters (temperature, solvent polarity, bromine stoichiometry). For example, excess bromine may lead to dibromination, reducing mono-substituted product yields .

- Side Reaction Monitoring : Use LC-MS or TLC to detect byproducts (e.g., N,N-diethyl-2,2-dibromoacetamide). Adjust reaction time or quenching protocols to suppress undesired pathways .

Q. What computational approaches are suitable for predicting the conformational dynamics of this compound?

- Methods :

- Quantum Chemistry : CCSD(T) or DFT calculations (e.g., B3LYP/6-311++G**) to model rotational barriers and optimize conformer geometries .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on intramolecular rotation of ethyl groups and bromine steric effects .

Q. How does the bromine substituent influence the reactivity of N,N-diethylacetamide in nucleophilic substitution reactions?

- Mechanistic Insights :

- Leaving Group Ability : Bromine’s higher electronegativity compared to chlorine (in chloro analogs) increases the electrophilicity of the adjacent carbonyl carbon, enhancing SN₂ reactivity. Kinetic studies in polar aprotic solvents (e.g., DMF) show faster substitution rates .

- Steric Effects : Bulky diethyl groups may slow nucleophilic attack unless mitigated by using small nucleophiles (e.g., iodide) .

Applied Research Questions

Q. What methodologies exist for investigating this compound’s potential as a corrosion inhibitor in acidic media?

- Experimental Design :

- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to measure corrosion inhibition efficiency on metals (e.g., steel) in 0.1 M HCl .

- Surface Analysis : Post-exposure, analyze metal surfaces via SEM-EDS or AFM to assess inhibitor adsorption and film formation .

Q. How can researchers employ this compound in coordination chemistry for metal-organic framework (MOF) development?

- Application Strategy :

- Ligand Functionalization : Substitute bromine with azide or carboxylate groups to enhance metal-binding affinity. For example, bromine can be replaced via nucleophilic aromatic substitution in MOF precursors .

- Structural Tuning : Use the ethyl groups to modulate MOF porosity, as demonstrated in europium-based frameworks with N,N-diethylacetamide ligands .

Properties

IUPAC Name |

2-bromo-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPENNQGSGOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280012 | |

| Record name | 2-bromo-n,n-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-01-5 | |

| Record name | 2430-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n,n-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.